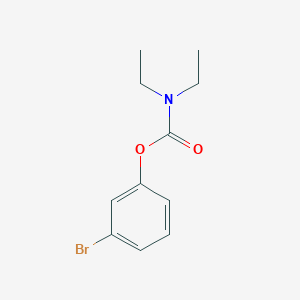
3-Bromophenyl Diethylcarbamate
Overview
Description
3-Bromophenyl Diethylcarbamate is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is used in various chemical reactions and has specific properties that make it useful in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a diethylcarbamate group . The exact structure can be found in the MOL file associated with its CAS number, 863870-72-8 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.0±34.0 °C and a predicted density of 1.360±0.06 g/cm3 . Its pKa is predicted to be -1.53±0.70 .Scientific Research Applications
Antitumor Activity
3-Bromophenyl compounds have shown potential in antitumor activities. For instance, 4-Bromophenyl semicarbazone derivatives were synthesized and evaluated for their antitumor effects. One derivative demonstrated significant activity against breast MCF7 cell line and was further evaluated across 59 human tumor cell lines, showing sensitivity particularly in the Melanoma UACC-62 cell line (Pandeya et al., 2002).
Antifungal Applications
3-Bromophenyl compounds also have applications in antifungal treatments. For example, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones showed broad-spectrum in vitro activity against yeasts and Aspergillus species, highlighting their potential as antifungal agents (Buchta et al., 2004).
Anticonvulsant Potential
3-Bromophenyl semicarbazone derivatives have been synthesized and evaluated for anticonvulsant activity. One compound in this series showed promising results in seizure tests and a significant increase in γ-aminobutyric acid (GABA) levels in the rat brain, suggesting its potential as a new anticonvulsant drug (Yogeeswari et al., 2003).
Polymer Chemistry
In the field of polymer chemistry, (3-Bromophenyl) compounds have been utilized. For instance, (4-bromophenyl)diethoxymethylsilane was used to create polymeric materials with potential applications in various industries (Ohshita et al., 1997).
Synthetic Chemistry Applications
3-Bromophenyl compounds are used in synthetic chemistry for creating complex molecules. For example, they have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).
CO2 Capture
A task-specific ionic liquid incorporating a cation with an appended amine group, derived from 3-bromophenyl compounds, showed potential in CO2 capture and sequestration as a carbamate salt (Bates et al., 2002).
properties
IUPAC Name |
(3-bromophenyl) N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRWRKJRSHXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chloro-6-fluorobenzyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane chloride](/img/structure/B3043337.png)
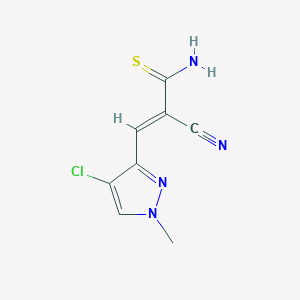
![1-Azoniatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene chloride](/img/structure/B3043340.png)
![Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate](/img/structure/B3043341.png)
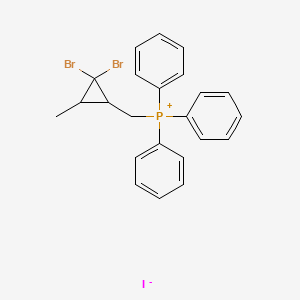
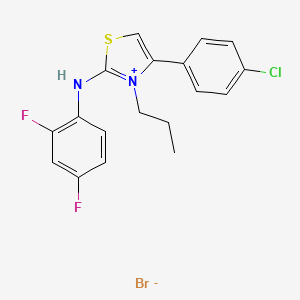
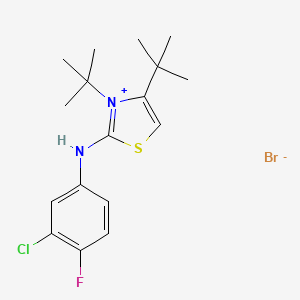
![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)


![2,6-dichloro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043355.png)
![2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043358.png)
![N-[1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-furyl)-1H-pyrazol-5-yl]-2,6-dichloroisonicotinamide](/img/structure/B3043359.png)
